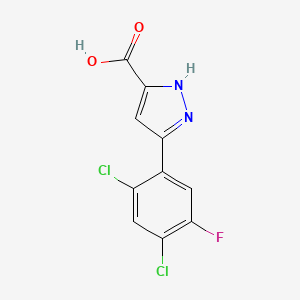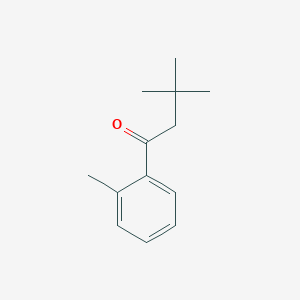
2',3,3-Trimethylbutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3,3-Trimethylbutyrophenone (TMBP) is an organic compound that belongs to the family of ketones. It has a molecular weight of 190.29 . It is often used as a flavoring agent and as a fragrance in the perfume industry.
Molecular Structure Analysis
TMBP has the chemical formula C13H18O . The structure of TMBP consists of a phenyl ring and a ketone group attached to a 2-methylpropane chain. More detailed structural analysis would require specific spectroscopic techniques.Physical And Chemical Properties Analysis
TMBP is a nonpolar compound, meaning it is not soluble in water but is soluble in organic solvents such as ethanol and acetone. It has a characteristic odor that is described as sweet, floral, and fruity.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity Studies
2',3,3-Trimethylbutyrophenone serves as a precursor or intermediate in various chemical syntheses, including the development of novel compounds with potential therapeutic applications. For example, research has focused on synthesizing compounds that inhibit tubulin polymerization, a process critical for cell division, indicating potential as anticancer agents. Studies have demonstrated that certain phenstatin family members, structurally related to 2',3,3-Trimethylbutyrophenone, can induce cell cycle arrest and trigger apoptosis in cancer cells by binding to the colchicine site on tubulin, interfering with microtubule polymerization (Magalhães et al., 2013).
Environmental and Biological Monitoring
Compounds structurally related to 2',3,3-Trimethylbutyrophenone have been utilized in environmental and biological systems for the selective detection of metal ions, such as copper (II) ions, showcasing the potential of these compounds in monitoring environmental pollutants and their effects on biological systems. The design of fluorescent probes based on such compounds allows for the selective and sensitive detection of specific ions, contributing to environmental surveillance and research into the bioavailability of metals in living organisms (Udhayakumari et al., 2014).
Endocrine Disruption Studies
Research on compounds similar to 2',3,3-Trimethylbutyrophenone, such as benzophenone derivatives, has contributed to understanding the potential endocrine-disrupting effects of certain chemicals. Studies have examined the effects of benzophenone-3 on hormone receptors and apoptosis in neural tissues, indicating that exposure to these compounds can influence estrogen and androgen receptor functions, potentially affecting neural health and development. This line of research is crucial for assessing the safety of chemicals used in consumer products and their potential impacts on human health and the environment (Krzyżanowska et al., 2018).
Pharmacokinetics and Drug Development
The investigation into the metabolism, pharmacokinetics, and inhibitory properties of novel compounds, including those structurally related to 2',3,3-Trimethylbutyrophenone, has implications for drug development. Studies on the biotransformation of antimitotic agents and their pharmacokinetic profiles in animal models provide foundational knowledge for modifying pharmacophores to improve drug stability and efficacy against cancer and other diseases. Understanding how these compounds are metabolized and their effects on cellular processes aids in designing safer and more effective therapeutic agents (Ahn et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,3-dimethyl-1-(2-methylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-7-5-6-8-11(10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMITUSFJYSOWOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642375 |
Source


|
| Record name | 3,3-Dimethyl-1-(2-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3,3-Trimethylbutyrophenone | |
CAS RN |
898785-47-2 |
Source


|
| Record name | 3,3-Dimethyl-1-(2-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

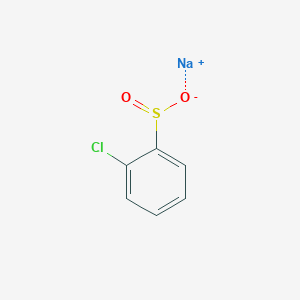
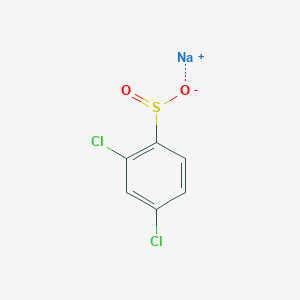
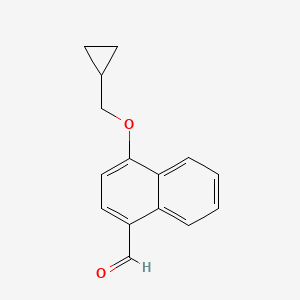
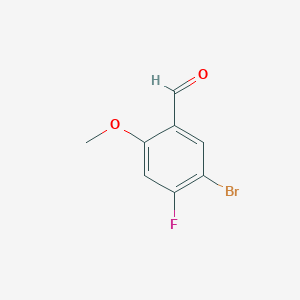
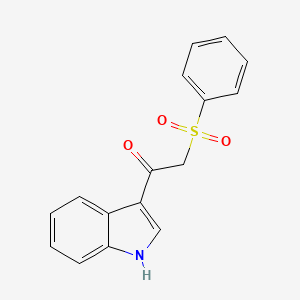
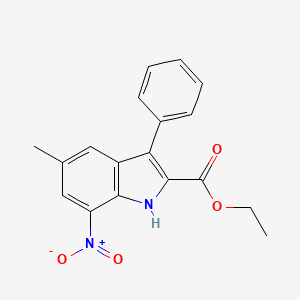
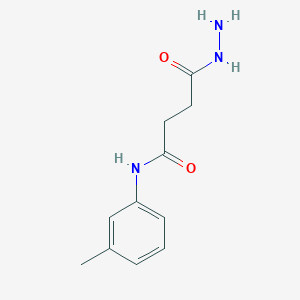
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

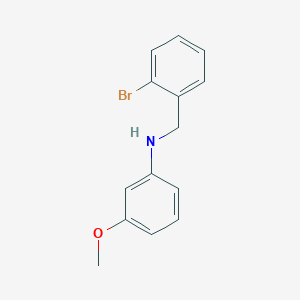
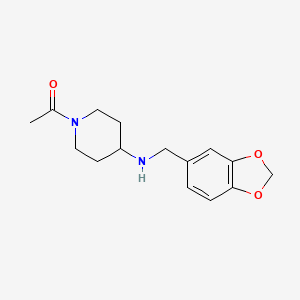
![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)
![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)
